ACETAMIDE,N-[1-BENZYL-2-ALLYL]-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
184365-66-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(1-phenylbut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C12H15NO/c1-3-12(13-10(2)14)9-11-7-5-4-6-8-11/h3-8,12H,1,9H2,2H3,(H,13,14) |
InChI Key |
GMYNWLHHAQXZAI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C=C |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C=C |
Synonyms |
Acetamide, N-[1-(phenylmethyl)-2-propenyl]- (9CI) |
Origin of Product |
United States |
The Structural Significance of N,n Disubstituted Amides in Organic Synthesis
N,N-disubstituted amides are a class of organic compounds characterized by a nitrogen atom, bonded to a carbonyl group, which is further substituted with two organic groups. This structural arrangement imparts distinct properties that are of great interest in the field of organic synthesis.
Unlike their primary and secondary counterparts, the absence of an N-H bond in N,N-disubstituted amides precludes their participation in hydrogen bonding as donors, which influences their physical properties such as boiling points and solubility. From a reactivity standpoint, the two substituents on the nitrogen atom can sterically hinder the approach of nucleophiles to the carbonyl carbon, making them generally less reactive towards nucleophilic acyl substitution. This reduced reactivity allows them to be employed as robust protecting groups for carboxylic acids.
The nature of the substituents on the nitrogen atom plays a crucial role in modulating the electronic and steric environment of the amide. This, in turn, dictates their rotational energy barriers around the C-N bond and their conformational preferences, which can be harnessed to control stereoselectivity in adjacent reactions. The strategic placement of different substituents allows for fine-tuning of the amide's chemical behavior, making them versatile intermediates in the synthesis of complex molecules.
A Closer Look at the N Benzyl N Allylacetamide Structural Motif
The N-benzyl-N-allylacetamide scaffold brings together three key functional groups: a benzyl (B1604629) group, an allyl group, and an acetamide (B32628) core. This combination results in a molecule with a rich potential for a variety of chemical transformations.
Synthesis and Structural Properties:
The synthesis of N-allyl-N-benzylacetamide can be envisioned through a sequential N-alkylation of acetamide. A plausible synthetic route would involve the initial reaction of acetamide with a benzylating agent, such as benzyl bromide, in the presence of a base to form N-benzylacetamide. Subsequent allylation of N-benzylacetamide with an allyl halide, again in the presence of a base, would yield the desired N,N-disubstituted amide.
A closely related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, has been synthesized and characterized, providing valuable insights into the potential synthetic conditions and structural features of N-allyl-N-benzylacetamide. nsf.gov The synthesis of this sulfonamide analog involved the benzylation of N-allyl-4-methylbenzenesulfonamide using benzyl bromide and sodium hydroxide (B78521) in tetrahydrofuran. nsf.gov This suggests that similar conditions could be applicable for the synthesis of N-allyl-N-benzylacetamide.
The structural properties of N-allyl-N-benzylacetamide are expected to be influenced by the interplay of its constituent parts. The presence of the benzyl group introduces aromaticity and the potential for π-stacking interactions, while the allyl group provides a site for a range of transformations unique to alkenes.
Interactive Data Table: Predicted Properties of N-Allyl-N-benzylacetamide
| Property | Predicted Value |
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Expected to be elevated due to the amide group |
| Solubility | Likely soluble in common organic solvents |
Note: These properties are predicted based on the general characteristics of similar N,N-disubstituted amides and have not been experimentally verified from the searched literature for this specific compound.
Computational Chemistry and Theoretical Studies of N Benzyl N Allylacetamide Systems
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.dewikipedia.org It allows for the calculation of various molecular properties, providing valuable insights into the behavior of chemical systems. mpg.de
Prediction of Stable Conformations and Energetics
Theoretical calculations, particularly those employing DFT, are instrumental in predicting the stable conformations of flexible molecules like N-benzyl-N-allylacetamide. For analogous tertiary amides, such as N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), DFT calculations have successfully predicted multiple stable conformations. researchgate.net These studies often utilize a combination of DFT with a polarizable continuum model (PCM) to account for solvent effects, which can significantly influence conformational preferences. researchgate.net The relative energies of these conformers can be determined, allowing for the identification of the most stable structures under specific conditions. For instance, in a study on a similar amide, nine stable conformations (four Z and five E isomers) were predicted. researchgate.net This level of detail is crucial for understanding the molecule's potential energy surface and its dynamic behavior.
Analysis of Electronic Structure and Bonding Characteristics
DFT calculations provide a detailed picture of the electronic structure and bonding within a molecule. mpg.deyoutube.com By analyzing the electron density, one can gain insights into the nature of chemical bonds, including their polarity and strength. researchgate.netarxiv.org For instance, the distribution of electron density can reveal the degree of covalent and ionic character in bonds. arxiv.orgmdpi.com
Key electronic properties that can be calculated include:
Molecular Orbitals: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides information about the molecule's reactivity and electronic transitions. nih.gov
Mulliken Charge Distribution: This analysis helps in understanding the partial charges on each atom, offering insights into the molecule's electrostatic potential and reactivity towards electrophiles and nucleophiles. xisdxjxsu.asia
Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about hyperconjugative interactions and the delocalization of electron density within the molecule. nih.govsemanticscholar.org
Simulation of Spectroscopic Properties (NMR, IR)
A significant application of DFT is the simulation of spectroscopic properties, which can be compared with experimental data to validate the computed structures. nih.gov
NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. semanticscholar.orgnih.gov The accuracy of these predictions can be high, especially when solvent effects are included, aiding in the assignment of complex spectra and the identification of different conformers in solution. researchgate.net For related amides, calculated chemical shifts have shown good agreement with experimental values, confirming the presence of rotational isomers. researchgate.net
IR Spectroscopy: Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) spectra. xisdxjxsu.asia This allows for the assignment of specific vibrational modes to different functional groups within the molecule, providing further structural confirmation. researchgate.netxisdxjxsu.asia
Molecular Modeling and Dynamics for Conformational Sampling
While DFT is excellent for studying static properties, molecular dynamics (MD) simulations are employed to explore the conformational space of a molecule over time. researchgate.netnih.govyoutube.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the dynamic behavior of the molecule. youtube.com
For complex molecules, enhanced sampling techniques are often necessary to overcome energy barriers and explore a wider range of conformations within accessible simulation times. nih.gov These methods include:
Replica Exchange Molecular Dynamics (REMD): This technique runs multiple simulations at different temperatures simultaneously, allowing for more efficient crossing of energy barriers.
Metadynamics: This method adds a history-dependent bias to the potential energy surface, encouraging the system to explore new conformational states.
Accelerated Molecular Dynamics (aMD): aMD modifies the potential energy surface to accelerate the sampling of conformational space. nih.gov
These simulations provide a dynamic view of the molecule, revealing the transitions between different stable conformations and the flexibility of various parts of the molecule, such as the benzyl (B1604629) and allyl groups. researchgate.netnih.gov
Theoretical Investigation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and mapping out the corresponding reaction pathways. researchgate.netnih.govtaylorandfrancis.com For reactions involving N-benzyl-N-allylacetamide, theoretical methods can be used to study various potential transformations.
DFT calculations are commonly used to locate the transition state structures, which are first-order saddle points on the potential energy surface. researchgate.nettaylorandfrancis.com The energy barrier, or activation energy, for a reaction can then be calculated as the difference in energy between the reactants and the transition state. wikimedia.org
Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactants and products. researchgate.netwikimedia.org By mapping the reaction pathway, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction. researchgate.net For example, in the study of similar systems, computational methods have been used to investigate mechanisms of thermal rearrangements and enzyme-catalyzed reactions. researchgate.netrsc.org
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the compound.
One-Dimensional (1H, 13C) NMR for Primary Structural Elucidation
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial steps in structural analysis. These techniques identify the different types of hydrogen and carbon atoms present in the molecule and provide clues about their immediate surroundings.
For a molecule with the structure of ACETAMIDE (B32628), N-[1-BENZYL-2-ALLYL]-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the protons of the allyl group (including the vinyl protons), the methine proton adjacent to the nitrogen and benzyl group, the methylene (B1212753) protons of the benzyl and allyl groups, and the methyl protons of the acetyl group. The chemical shifts (δ) of these protons are influenced by the electronegativity of neighboring atoms and anisotropic effects from the aromatic ring.
The ¹³C NMR spectrum would complement the ¹H data by showing signals for each unique carbon atom. The carbonyl carbon of the amide group would appear at a characteristic downfield shift (typically 170-175 ppm). The aromatic carbons, olefinic carbons of the allyl group, and the aliphatic carbons would each resonate in their expected regions, confirming the carbon skeleton of the molecule.
While specific data for the target compound is not available, the table below presents typical ¹H and ¹³C NMR data for a structurally similar compound, N-benzylacetamide, to illustrate the expected signal regions.
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| N-benzylacetamide | ¹H | 7.35-7.25 | m | Aromatic (C₆H₅) |
| 4.42 | d | CH₂ (benzyl) | ||
| 2.05 | s | CH₃ (acetyl) | ||
| ¹³C | 170.1 | C=O (amide) | ||
| 138.5 | C (aromatic, quaternary) | |||
| 128.6 | CH (aromatic) | |||
| 127.8 | CH (aromatic) | |||
| 127.4 | CH (aromatic) | |||
| 43.8 | CH₂ (benzyl) | |||
| 23.2 | CH₃ (acetyl) |
Data for N-benzylacetamide is illustrative and not representative of ACETAMIDE, N-[1-BENZYL-2-ALLYL]-.
Two-Dimensional NMR Techniques (e.g., HSQC-DEPT, HMBC-DEPT) for Connectivity Assignments
To unambiguously assign the ¹H and ¹³C signals and to piece together the molecular structure, two-dimensional (2D) NMR experiments are employed. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.
An HSQC-DEPT experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of which protons are bonded to which carbons. The DEPT (Distortionless Enhancement by Polarization Transfer) component provides additional information about the type of carbon (CH, CH₂, or CH₃).
The HMBC-DEPT experiment is crucial for establishing longer-range connectivity. It shows correlations between protons and carbons that are two or three bonds away. For ACETAMIDE, N-[1-BENZYL-2-ALLYL]-, HMBC would be instrumental in connecting the acetyl group to the nitrogen, the nitrogen to the chiral center, and the chiral center to both the benzyl and allyl moieties. For instance, correlations would be expected between the acetyl protons and the amide carbonyl carbon, and between the benzyl methylene protons and the aromatic carbons.
Variable-Temperature NMR for Probing Rotational Dynamics and Exchange Processes
Amides can exhibit restricted rotation around the carbon-nitrogen bond due to its partial double bond character. This can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent. Variable-temperature (VT) NMR is a technique used to study these dynamic processes.
By acquiring NMR spectra at different temperatures, the rate of rotation around the amide bond can be influenced. At low temperatures, the rotation may be slow enough on the NMR timescale to show separate signals for rotamers. As the temperature is increased, the rotation becomes faster, leading to the coalescence of these signals into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier to rotation. For ACETAMIDE, N-[1-BENZYL-2-ALLYL]-, VT-NMR could provide valuable insights into the conformational dynamics of the molecule in solution.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman analysis, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
An FTIR spectrum of ACETAMIDE, N-[1-BENZYL-2-ALLYL]- would be expected to show several key absorption bands. A strong absorption band around 1650 cm⁻¹ would be characteristic of the amide C=O stretching vibration (Amide I band). The N-H stretching vibration would appear as a sharp peak around 3300 cm⁻¹. The C-N stretching vibration of the amide would also be present. Additionally, characteristic peaks for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C stretching of the aromatic ring and allyl group would be observed.
Raman spectroscopy provides complementary information to FTIR. While strong in FTIR, the C=O stretch is typically a weaker band in Raman. Conversely, the C=C stretching of the benzyl and allyl groups would be expected to give strong signals in the Raman spectrum.
The following table details expected vibrational frequencies for the functional groups in ACETAMIDE, N-[1-BENZYL-2-ALLYL]-.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H | Stretch | ~3300 | FTIR |
| Aromatic C-H | Stretch | >3000 | FTIR, Raman |
| Aliphatic C-H | Stretch | <3000 | FTIR, Raman |
| C=O (Amide I) | Stretch | ~1650 | FTIR |
| C=C (Aromatic) | Stretch | ~1600, 1450 | FTIR, Raman |
| C=C (Allyl) | Stretch | ~1640 | Raman |
| N-H (Amide II) | Bend | ~1550 | FTIR |
| C-N | Stretch | ~1250 | FTIR |
Mass Spectrometry for Accurate Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.
For ACETAMIDE, N-[1-BENZYL-2-ALLYL]-, a high-resolution mass spectrum would provide the exact molecular weight, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways for a molecule of this type would include cleavage of the amide bond, loss of the acetyl group, and fragmentation of the benzyl and allyl side chains. The detection of characteristic fragment ions would provide strong evidence for the proposed structure. For instance, the observation of a fragment corresponding to the benzyl cation (m/z 91) would be a strong indicator of the presence of the benzyl group.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise atomic positions can be determined.
An X-ray crystallographic analysis of ACETAMIDE, N-[1-BENZYL-2-ALLYL]- would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsional angles. This would definitively establish the stereochemistry at the chiral center. Furthermore, the crystal structure would reveal how the molecules pack in the solid state and would identify any intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which play a crucial role in the physical properties of the compound. Obtaining a suitable single crystal is a prerequisite for this analysis.
Advanced Chromatographic Techniques (HPLC, GC/MS, UPLC) for Purity Assessment and Mixture Analysis
The purity and characterization of ACETAMIDE, N-[1-BENZYL-2-ALLYL]- are critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques essential for assessing the purity of the compound and analyzing it within complex mixtures. These methods offer high resolution, sensitivity, and specificity, allowing for the detection and quantification of the target analyte as well as any related impurities or byproducts.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a primary method for the purity assessment of N-substituted amides like ACETAMIDE, N-[1-BENZYL-2-ALLYL]-. The technique separates compounds based on their hydrophobicity. Due to the presence of both a benzyl and an allyl group, the target compound possesses significant nonpolar character, making it well-suited for retention on a nonpolar stationary phase, such as C18 or C8.
Research Findings: While specific HPLC methods for ACETAMIDE, N-[1-BENZYL-2-ALLYL]- are not extensively documented in public literature, methods for analogous compounds such as N-benzylacetamide and N-allylacetamide provide a strong basis for method development. For N-benzylacetamide, analysis is effectively performed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes. sielc.com Similarly, N-allylacetamide can be analyzed under comparable reverse-phase conditions. sielc.com
For ACETAMIDE, N-[1-BENZYL-2-ALLYL]-, a gradient elution method would typically be employed for purity analysis. This involves starting with a higher proportion of aqueous solvent and gradually increasing the organic solvent (e.g., acetonitrile or methanol) concentration. This approach ensures the elution of more polar impurities first, followed by the target compound, and finally any less polar byproducts. The use of a photodiode array (PDA) detector allows for the monitoring of the elution at multiple wavelengths, aiding in peak identification and purity assessment.
Illustrative HPLC Parameters for Purity Analysis:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-95% B; 15-18 min: 95% B; 18-20 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Vol. | 10 µL |
This table is an interactive example based on typical methodologies for related compounds.
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. ACETAMIDE, N-[1-BENZYL-2-ALLYL]- is amenable to GC analysis. This method separates compounds in the gas phase based on their boiling points and interactions with the stationary phase, followed by detection and identification using a mass spectrometer.
Research Findings: GC/MS is widely used for the analysis of various amide compounds. google.com For N-substituted benzylamines and related structures, GC separation is often achieved on mid-polarity capillary columns. ojp.gov The mass spectrometer provides crucial structural information based on the fragmentation pattern of the molecule upon electron ionization (EI). For ACETAMIDE, N-[1-BENZYL-2-ALLYL]-, the expected fragmentation would involve characteristic losses related to the benzyl and allyl moieties. The primary fragment would likely be the tropylium (B1234903) ion (m/z 91) from the benzyl group, a common and stable fragment for N-benzyl compounds. Other significant fragments would arise from cleavage of the allyl group and the acetyl group.
Purity assessment by GC/MS involves integrating the peak area of the analyte and comparing it to the total area of all detected peaks. The technique is also invaluable for identifying impurities in a sample by comparing their mass spectra against established libraries (e.g., NIST).
Illustrative GC/MS Data for ACETAMIDE, N-[1-BENZYL-2-ALLYL]-:
| Parameter | Value/Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Injector Temp. | 250 °C |
| MS Ionization | Electron Ionization (EI), 70 eV |
| MS Scan Range | 40-400 m/z |
| Expected Retention Time | ~12-15 min |
| Expected Major Fragments (m/z) | 91 (Tropylium ion), 41 (Allyl cation), 43 (Acetyl cation), 106 (Benzylamine fragment), 148 (M-Acetyl fragment) |
This table is an interactive example based on established fragmentation patterns of analogous structures.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over traditional HPLC, utilizing columns with smaller sub-2 µm particles. This results in much faster analysis times, greater resolution, and higher sensitivity. youtube.com For purity assessment and mixture analysis of ACETAMIDE, N-[1-BENZYL-2-ALLYL]-, UPLC provides a high-throughput and more efficient alternative to HPLC.
Research Findings: UPLC methods, often coupled with tandem mass spectrometry (MS/MS), are developed for the analysis of a wide range of compounds in complex matrices, including amides and amines in biological samples. conicet.gov.aracs.orgnih.gov The high pressure and smaller particle size allow for rapid gradient separations, often under 5 minutes, without sacrificing resolution. youtube.com This is particularly useful for in-process control during synthesis or for screening multiple samples. A UPLC method for ACETAMIDE, N-[1-BENZYL-2-ALLYL]- would use similar reverse-phase principles as HPLC but with a much shorter column and faster gradient.
When coupled with a mass spectrometer (UPLC-MS), this technique provides molecular weight confirmation and structural information, enhancing confidence in peak identification and purity assessment. The increased peak capacity of UPLC is also advantageous for resolving closely related impurities from the main compound peak.
Illustrative UPLC Parameters for High-Throughput Analysis:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 30% B; 0.5-2.5 min: 30-98% B; 2.5-3.0 min: 98% B; 3.0-3.5 min: 30% B |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Detection | UV (PDA) and/or MS (ESI+) |
| Expected Retention Time | ~2.0-2.5 min |
This table is an interactive example based on the principles of UPLC and analysis of related amides.
Role in Fundamental Organic Chemistry Research and Applications
Model Systems for Amide Rotational Isomerism and Stereocontrol
The N-substituted amide linkage in ACETAMIDE (B32628), N-[1-BENZYL-2-ALLYL]- is a focal point for studying the phenomenon of amide rotational isomerism. The partial double bond character of the C-N bond restricts free rotation, leading to the existence of distinct rotational isomers, or rotamers (E/Z isomers). The steric and electronic properties of the substituents on the nitrogen atom—in this case, a benzyl (B1604629) group and a 1-allyl group—profoundly influence the rotational energy barrier and the relative stability of these rotamers.
In a manner similar to other N,N-disubstituted amides, such as N-benzyl-N-(furan-2-ylmethyl) acetamide, ACETAMIDE, N-[1-BENZYL-2-ALLYL]- is expected to exhibit a hindered cis(E)-trans(Z) rotational equilibrium in solution. scielo.br The presence of bulky groups attached to the nitrogen atom can lead to significant barriers to rotation, which can be studied using techniques like variable-temperature NMR spectroscopy. researchgate.netwarwick.ac.uk The coalescence and decoalescence of NMR signals at different temperatures allow for the determination of the rotational energy barriers. These barriers typically range from 10 to 18 kcal/mol for related N-cycloalkenyl-N-benzyl α-haloacetamide derivatives. researchgate.netwarwick.ac.uk
The chirality at the 1-position of the allyl group introduces an additional layer of stereochemical complexity. The interplay between this stereocenter and the rotational isomerism of the amide bond can be exploited for stereocontrol in organic synthesis. The distinct spatial arrangements of the rotamers can influence the facial selectivity of reactions occurring at the allylic double bond or other parts of the molecule.
Table 1: Representative Rotational Energy Barriers in Amide Systems
| Amide Derivative | Rotational Barrier (kcal/mol) | Method of Determination |
|---|---|---|
| N-Cycloalkenyl-N-benzyl α-haloacetamides | 10 - 18 | Variable-Temperature NMR |
| N-Alkenyl-N-alkyl acetamides | <8.0 to 31.0 | Variable-Temperature NMR |
This table presents typical rotational energy barriers for related amide structures to provide context for the expected behavior of ACETAMIDE, N-[1-BENZYL-2-ALLYL]-.
Investigation of Allylic and Benzylic Reactivity and Selectivity in Organic Reactions
The presence of both an allylic and a benzylic group within the same molecule makes ACETAMIDE, N-[1-BENZYL-2-ALLYL]- an excellent substrate for investigating the reactivity and selectivity of these functional groups. Both allylic and benzylic positions are known to stabilize adjacent carbocations, radicals, and carbanions through resonance, which significantly enhances their reactivity in a variety of organic reactions, including nucleophilic substitutions (SN1 and SN2) and eliminations (E1 and E2). orgchemboulder.com
For instance, the benzylic position is particularly adept at stabilizing charge through delocalization over the aromatic ring, while the allylic group offers stabilization via its π-system. orgchemboulder.com Studies on similar systems have shown that reactions involving the formation of a charge or partial charge at these positions occur much more readily than at a standard alkyl position. orgchemboulder.com The rate of SN2 reactions, for example, can be dramatically increased at allylic and benzylic positions. youtube.com
The compound allows for a direct comparison of the directing effects and relative reactivity of the allylic and benzylic C-H bonds. For example, in radical halogenation reactions, the selectivity for substitution at the benzylic versus the allylic position can be studied. This provides valuable data on the subtle electronic and steric factors that govern selectivity in such systems. The amide functionality itself can also influence the reactivity of these groups through its electronic and steric properties.
Table 2: Relative Reaction Rates for SN2 Reactions at Different Positions
| Substrate Type | Relative Rate Constant |
|---|---|
| Alkyl | 1 |
| Allylic | ~70 |
| Benzylic | ~100,000 |
This table illustrates the activating effect of allylic and benzylic groups on SN2 reactivity, based on general findings in organic chemistry. youtube.com
Contribution to Catalyst and Ligand Design for Asymmetric Transformations
While not a catalyst itself, the structural features of ACETAMIDE, N-[1-BENZYL-2-ALLYL]- provide a blueprint for the design of novel chiral ligands and catalysts for asymmetric synthesis. The inherent chirality of the molecule, stemming from the stereocenter at the N-CH(benzyl)(allyl) position, is a key feature. This chirality can be translated into enantioselective control when the molecule, or a derivative thereof, is used as a ligand for a metal catalyst.
The nitrogen and oxygen atoms of the amide group can act as coordination sites for metal ions. By modifying the substituents on the nitrogen and the acyl group, a library of ligands with varying steric and electronic properties can be generated. These ligands could find application in a range of asymmetric transformations, such as asymmetric allylic alkylations, hydrogenations, and hydroformylations. The conformational rigidity imposed by the amide bond can help in creating a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity. nih.gov
The synthesis of chiral ligands often involves the resolution of racemic mixtures or the use of chiral starting materials. The diastereomeric nature of the rotamers in chiral amides can sometimes be exploited for separation, providing access to enantiomerically pure ligands. The insights gained from studying the stereochemistry of ACETAMIDE, N-[1-BENZYL-2-ALLYL]- can thus directly inform the design of more effective chiral catalysts.
Insights into Structure-Reactivity Relationships in Nitrogen-Containing Compounds
The multifaceted structure of ACETAMIDE, N-[1-BENZYL-2-ALLYL]- allows for a comprehensive investigation of structure-reactivity relationships in nitrogen-containing compounds. By systematically modifying the structure—for example, by changing the substituents on the aromatic ring of the benzyl group or by altering the substitution pattern of the allyl group—researchers can probe how these changes affect the molecule's conformational preferences and reactivity.
The electronic nature of the amide group can be tuned by changing the group attached to the carbonyl. Electron-withdrawing groups, for instance, can increase the rotational barrier around the C-N bond and also influence the nucleophilicity of the amide nitrogen. These modifications, in turn, affect the reactivity of the adjacent allylic and benzylic positions.
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Pathways for N-Allyl-N-benzylacetamides
The creation of N-allyl-N-benzylacetamides and related structures with precise three-dimensional arrangements (stereochemistry) is a key area of ongoing research. The development of stereoselective methods is crucial for producing specific isomers, which is often essential in fields like medicinal chemistry and materials science. Future work is focused on creating more efficient and versatile catalytic systems to control these outcomes.
A significant approach involves the intramolecular cyclization of N-allyl amides. For instance, research has demonstrated that rhodium catalysts, such as [Rh(cod)Cl]₂, can be effectively used with ligands like BINAP to transform N-allyl propiolamides into functionalized γ-lactams with high efficiency. researchgate.net Similarly, palladium acetate (B1210297) in the presence of ligands like bipyridine (bpy) has been used to synthesize (Z)-α-alkylidene-γ-butyrolactams from N-allyl propiolamides as single isomers. researchgate.net The development of asymmetric versions of these protocols, using chiral ligands to induce enantioselectivity, is a primary goal. researchgate.net
Another promising strategy is the palladium-catalyzed enantioselective alkylation of lactams (cyclic amides). nih.gov This method allows for the direct formation of quaternary carbon centers, which are common in biologically active molecules. nih.gov Research has shown that using specific palladium catalysts, such as Pd₂(dba)₃ or Pd₂(pmdba)₃, with chiral phosphine-oxazoline (PHOX) ligands can produce a variety of substituted lactams with exceptional enantioselectivity. researchgate.net The choice of the N-substituent on the lactam, such as a benzoyl (Bz) group, has been found to be critical for achieving high stereoselectivity across different solvents. nih.gov
Future research will likely explore new transition-metal catalysts and novel chiral ligands to improve the scope and selectivity of these transformations. The goal is to develop pathways that are not only highly stereoselective but also operate under milder conditions with greater functional group tolerance, making them applicable to a wider range of complex molecules. organic-chemistry.org
| Catalytic System | Substrate Type | Reaction Type | Key Findings/Outcome | Reference |
|---|---|---|---|---|
| Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | N-Acyl Lactams | Decarboxylative Allylic Alkylation | Forms α-quaternary lactams in high yield and >96% enantiomeric excess. | nih.govresearchgate.net |
| [Rh(cod)Cl]₂ / BINAP | N-Allyl Propiolamides | Cycloisomerization | Highly efficient conversion to functionalized γ-lactams (82–96% yields). | researchgate.net |
| Pd(OAc)₂ / bipyridine (bpy) | (Z)-N-Allyl Propiolamides | Intramolecular Cyclization | Produces (Z)-α-alkylidene-γ-butyrolactams as a single isomer in good yields. | researchgate.net |
| [Cp*RhCl₂]₂ / Ag₂CO₃ | N-Phenyl Benzamide | Spiro-Cyclization with Maleimide | Highly regioselective synthesis of spiro-γ-lactams via C-H activation. | acs.org |
Advanced Spectroscopic Characterization of Dynamic Processes in Amide Structures
Amide bonds, central to the structure of N-allyl-N-benzylacetamide, are not static. They exhibit dynamic processes, such as restricted rotation around the C-N bond, leading to cis and trans isomers. nih.govmdpi.com The characterization of these and other dynamic behaviors is critical for understanding reactivity and function. Advanced spectroscopic methods are the primary tools for observing these fleeting processes.
Dynamic Covalent Chemistry (DCC) offers a framework for studying reversible bond formation that can lead to stable amides. chemrxiv.orgresearchgate.net For example, the reaction between potassium acyltrifluoroborates (KATs) and hydroxylamines can form a dynamic library of nitrones that reversibly exchange under aqueous conditions. chemrxiv.org This process can be monitored using techniques like ¹H NMR, UV-Vis spectroscopy, and Liquid Chromatography-Mass Spectrometry (LCMS). chemrxiv.org Upon acidification, this dynamic mixture can be converted into the corresponding stable amide products, effectively trapping the outcome of the thermodynamic equilibrium. chemrxiv.orgresearchgate.net
Future research will focus on applying more sophisticated, time-resolved spectroscopic techniques to capture the transient intermediates and determine the kinetics of these dynamic exchanges with greater precision. Understanding these pathways allows for thermodynamic, rather than kinetic, control over reaction outcomes. chemrxiv.org This approach is particularly powerful for creating complex molecular libraries and identifying optimal structures for specific functions. chemrxiv.org
| Spectroscopic Technique | Dynamic Process Characterized | Information Obtained | Reference |
|---|---|---|---|
| ¹H NMR Spectroscopy | Dynamic Nitrone Exchange | Monitors the interconversion of species in a dynamic covalent library. | chemrxiv.org |
| UV-Vis Spectroscopy | Formation of Intermediates | Detects changes in electronic structure during dynamic exchange. | chemrxiv.org |
| LCMS | Product Formation/Conversion | Tracks the conversion of dynamic intermediates (nitrones) to stable amides over time. | chemrxiv.org |
Computational Studies for Predictive Modeling of Reactivity and Selectivity
Computational chemistry has become an indispensable tool for predicting the behavior of molecules, including the reactivity and selectivity of amides. By modeling molecular structures and energies, researchers can gain insights that are difficult to obtain through experimentation alone.
A key concept in predicting amide reactivity is "amidicity," which quantifies the stability and electronic character of the amide bond. nih.govmdpi.com This value, often computed using Density Functional Theory (DFT) methods like B3LYP/6-31G(d,p), reflects the contribution of the resonance structure where a double bond exists between the carbon and nitrogen atoms. nih.govmdpi.com A lower amidicity value corresponds to a more reactive, less stable amide bond. This computational metric has been successfully used to predict the selectivity of reactions, such as the reduction of one amide group over another in a molecule containing multiple amide functionalities. nih.govmdpi.com
Another powerful application is the use of molecular docking to predict how molecules bind to biological targets like proteins. mdpi.com In studies of kinase inhibitors, docking simulations have helped to understand how amide-containing molecules interact with the ATP-binding site of an enzyme. mdpi.com Importantly, computationally predicted parameters like Ligand Efficiency (LE) have shown a strong correlation with experimentally measured biological activity, validating the predictive power of these models. mdpi.com
Future trends will involve the use of more accurate and computationally efficient methods to model complex reaction pathways and predict stereochemical outcomes. These predictive models will help chemists design more effective experiments, reducing the time and resources needed to develop new synthetic methods and functional molecules.
| Computational Method | Predicted Property | Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Amidicity / Bond Stability | Predicts the site-selectivity of chemical reactions (e.g., reduction, acylation). | nih.govmdpi.com |
| Molecular Docking | Binding Interactions / Affinity | Models how amide-containing ligands bind to protein active sites. | mdpi.com |
| Calculation of Ligand Efficiency (LE) | Binding Potency | Correlates computational predictions with experimental biological activity. | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Prediction and Compound Design
Computer-Aided Synthesis Planning (CASP) tools use AI to perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors. engineering.org.cnacs.org Modern data-driven approaches train deep learning models, such as graph convolutional networks (GCNs), on large reaction databases like Reaxys. acs.orgnih.gov These models learn the underlying rules of chemical reactivity without explicit human programming. nih.govnih.gov
One such application, named ReTReK, combines a data-driven prediction model with a Monte Carlo tree search (MCTS) algorithm to explore possible synthetic routes. acs.org To better mimic the intuition of a human chemist, it incorporates retrosynthesis knowledge through specific scoring functions. For instance, the "STScore" prioritizes reactions that are known to produce fewer byproducts, while the "RDScore" favors strategies that construct complex ring structures early in the synthesis. nih.gov
| Component | Description | Example | Reference |
|---|---|---|---|
| Data Source | Large repository of chemical reactions used for training the model. | Reaxys reaction database. | acs.orgnih.gov |
| Machine Learning Model | Algorithm that learns patterns of reactivity from the data. | Graph Convolutional Network (GCN). | acs.org |
| Search Algorithm | Method used to explore the multitude of possible reaction pathways. | Monte Carlo Tree Search (MCTS). | acs.orgnih.gov |
| Scoring Functions | Heuristics that guide the search toward more promising or desirable routes. | RDScore (ring dissection), STScore (number of products). | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing ACETAMIDE,N-[1-BENZYL-2-ALLYL]-?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, benzyl-allyl amines can react with acetyl chloride in anhydrous conditions. Optimization of reaction time (e.g., 12–24 hours) and temperature (e.g., 40–60°C) is critical to minimize side products. Purification via column chromatography using ethyl acetate/hexane (1:3 ratio) is recommended . Confirm regioselectivity of the allyl group using (δ 5.2–5.8 ppm for allylic protons) and (δ 115–125 ppm for sp² carbons) .
Q. How should researchers assess the cytotoxicity of ACETAMIDE,N-[1-BENZYL-2-ALLYL]-?
- Methodological Answer : Use the MTT assay (Mosmann, 1983) for preliminary cytotoxicity screening. Prepare stock solutions in DMSO (<0.1% final concentration) and test concentrations ranging from 1 µM to 100 µM in cell lines (e.g., HepG2 or HEK293). Include controls for solvent effects and validate results with trypan blue exclusion assays .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : and NMR to confirm benzyl (δ 7.2–7.4 ppm aromatic protons) and allyl groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected ~245 g/mol).
- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. How can conflicting toxicity data for structurally related acetamides be resolved?
- Methodological Answer : For compounds with conflicting carcinogenicity reports (e.g., N-(1-Methoxyfluoren-2-yl)acetamide vs. N-(6-Hydroxy-1-pyrenyl)acetamide ), conduct comparative metabolomic studies using LC-MS to identify reactive metabolites. Pair with in vivo models (e.g., rodent carcinogenicity assays over 24–52 weeks) and dose-response analyses (e.g., TD₅₀ values) to clarify mechanisms .
Q. What strategies address challenges in regioselective functionalization of the allyl group?
- Methodological Answer : Use palladium-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) to control stereochemistry. Monitor reaction progress via TLC and optimize solvent polarity (e.g., THF vs. DMF). Validate outcomes with 2D NMR (COSY, HSQC) to distinguish between α- and γ-allyl isomers .
Q. How do structural modifications (e.g., benzyl vs. phenyl groups) impact bioactivity?
- Methodological Answer : Perform SAR studies by synthesizing analogs (e.g., N-allyl-N-phenylacetamide vs. N-benzyl derivatives). Test pesticidal activity using in vitro enzyme inhibition assays (e.g., acetylcholinesterase for pesticide-related activity ). Computational docking (AutoDock Vina) can predict binding affinities to target proteins .
Q. What advanced methods detect decomposition products under thermal stress?
- Methodological Answer : Use thermogravimetric analysis coupled with GC-MS (TGA-MS) to identify toxic fumes (e.g., NOₓ, as reported for N-(9-(p-Fluorophenylimino)fluoren-2-yl)acetamide ). Set heating rates at 10°C/min under inert atmosphere and compare fragmentation patterns with NIST library data .
Contradiction Management
- Example : reports carcinogenicity for N-(1-Methoxyfluoren-2-yl)acetamide (TDₗ₀: 3300 mg/kg in rats), while highlights mutagenicity in N-(6-Hydroxy-1-pyrenyl)acetamide. Researchers should contextualize these findings by considering metabolic activation pathways (e.g., cytochrome P450-mediated bioactivation) and species-specific responses .
Excluded Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
